molecular formula C30H26N2O6 B15080043 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B15080043
M. Wt: 510.5 g/mol
InChI Key: SJSOMEMNPATBRF-ZCTHSVRISA-N
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Preparation Methods

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate involves several steps. The synthetic route typically starts with the preparation of the biphenyl-4-yloxyacetyl hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride (AlCl3) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to engage in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate include other biphenyl derivatives and hydrazone-containing molecules. Some examples are:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H26N2O6/c1-35-25-13-11-24(12-14-25)30(34)38-27-17-8-21(18-28(27)36-2)19-31-32-29(33)20-37-26-15-9-23(10-16-26)22-6-4-3-5-7-22/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+

InChI Key

SJSOMEMNPATBRF-ZCTHSVRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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